Hydrolytic Half-Life at Neutral pH
The hydrolytic stability of heteroaryltrifluoroborates containing endocyclic ring nitrogens is greatly enhanced relative to aryltrifluoroborates lacking such nitrogens. A comprehensive 19F NMR study demonstrated that at pH ~7, the half-lives of all heteroaryltrifluoroborates studied were t1/2 ≥ 300 min. Specifically, a pyridinyl trifluoroborate (TFB-35) displayed a solvolytic half-life of 346 ± 12 min at 22 °C (kobs = 1.8 × 10⁻³ min⁻¹). Stability is further enhanced by exocyclic electron-withdrawing substituents such as chlorine. In contrast, 2-pyridyl boronic acids are described in the literature as 'notoriously unstable' and prone to rapid protodeboronation, requiring excess equivalents for successful coupling [1].
| Evidence Dimension | Hydrolytic half-life (t1/2) at pH ≈ 7, 22 °C |
|---|---|
| Target Compound Data | ≥ 300 min (class-level for heteroaryltrifluoroborates with endocyclic N); pyridinyl trifluoroborate TFB-35: t1/2 = 346 ± 12 min |
| Comparator Or Baseline | 2-Pyridyl boronic acids: notoriously unstable; rapid protodeboronation under coupling conditions (quantitative half-life data not uniformly available due to instability) |
| Quantified Difference | Heteroaryltrifluoroborate half-life ≥ 300 min vs. 2-pyridyl boronic acids that deboronate rapidly; stability further enhanced by electron-withdrawing Cl substituent |
| Conditions | 200 mM phosphate buffer, pH ~7, 22 ± 2 °C, monitored by 19F NMR spectroscopy |
Why This Matters
The ≥ 300 min hydrolytic half-life ensures that the boron reagent remains intact during aqueous reaction setup and over the course of typical Suzuki–Miyaura reactions, reducing loss to non-productive protodeboronation.
- [1] Li, Y.; Asadi, A.; Perrin, D. M. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. J. Fluorine Chem. 2009, 130, 377–382. Table 1: t1/2 data for TFB-35 and related compounds. View Source
